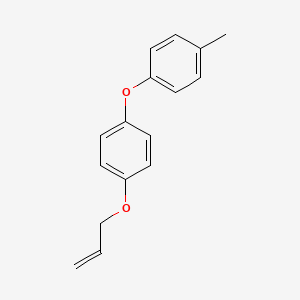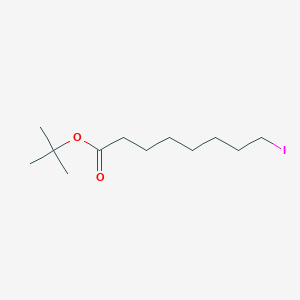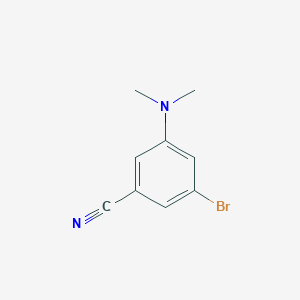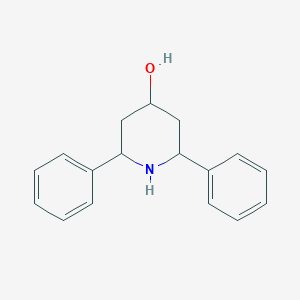
1-methyl-4-(4-prop-2-enoxyphenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(4’-Methylphenoxy)phenyl allyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyl group attached to a phenyl ring, which is further substituted with a methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 4-(4’-Methylphenoxy)phenyl allyl ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with an alkyl halide in an S_N2 reaction. For this compound, sodium 4-(4’-methylphenoxy)phenoxide reacts with allyl bromide to form the desired ether .
Industrial Production Methods
Industrial production of ethers like 4-(4’-Methylphenoxy)phenyl allyl ether typically involves large-scale Williamson ether synthesis. This process is optimized for high yield and purity, often using dimethoxyethane as a solvent to ensure a homogeneous reaction mixture .
化学反応の分析
Types of Reactions
4-(4’-Methylphenoxy)phenyl allyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium hydride in aprotic solvents.
Major Products
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or phenols.
科学的研究の応用
4-(4’-Methylphenoxy)phenyl allyl ether has various applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4’-Methylphenoxy)phenyl allyl ether involves its ability to undergo Claisen rearrangement. This reaction proceeds through a concerted mechanism, where the allyl group migrates to the ortho position of the phenyl ring, resulting in the formation of a new carbon-carbon bond and the dearomatization of the phenyl ring . This rearrangement is facilitated by the presence of acid catalysts and elevated temperatures.
類似化合物との比較
Similar Compounds
Allyl phenyl ether: Similar structure but lacks the methylphenoxy group.
4-Methoxyphenyl allyl ether: Contains a methoxy group instead of a methylphenoxy group.
Phenyl allyl ether: Basic structure without any additional substituents.
Uniqueness
4-(4’-Methylphenoxy)phenyl allyl ether is unique due to the presence of the methylphenoxy group, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
1-methyl-4-(4-prop-2-enoxyphenoxy)benzene |
InChI |
InChI=1S/C16H16O2/c1-3-12-17-14-8-10-16(11-9-14)18-15-6-4-13(2)5-7-15/h3-11H,1,12H2,2H3 |
InChIキー |
YKKOYRYVUGLOAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl [(4,6-dichloropyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8612867.png)













